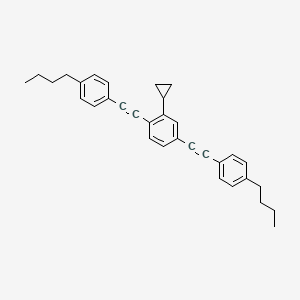
4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene)
Descripción general
Descripción
4,4’-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene) is a chemical compound with the CAS number 1282582-89-1 . It has a molecular weight of 430.62 . More detailed information about its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity can be found online .
Molecular Structure Analysis
The molecular structure of 4,4’-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene) is complex, and detailed analysis would require more specific information .Physical and Chemical Properties Analysis
4,4’-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene) has a molecular weight of 430.62 . More detailed information about its physical and chemical properties such as melting point, boiling point, and density can be found online .Aplicaciones Científicas De Investigación
Synthesis and Polymerization Techniques
- The synthesis of complex organic molecules like bis- and tris-(phenylalkyl) benzenes and their derivatives, including cyclic oligo(arylenealkyl)s, demonstrates the foundational chemical reactions necessary for creating structured compounds similar to "4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene)" (Harper, 1964).
- Research on acceptor and donor substituted bis(alkoxy)phenyl ethynyl oligomers explores thermal stability and non-linear optical properties, which are critical for applications in electronic and photonic devices (Amin et al., 2017).
Optical and Electrical Properties
- The study on alkoxy(phenyleneethynylenes) synthesizes compounds with potential applications in optoelectronics, highlighting the importance of substituent variation on the thermal and optical properties of the molecules (Amin et al., 2017).
- Investigations into conjugated ethynylarene-based rigid rods with terminal carboxylate groups reveal insights into crystal structures, phase behavior, and optical properties, critical for materials science and engineering applications (Fasina et al., 2005).
Novel Material Development
- Phase transfer Pd(0) catalyzed polymerization reactions have been studied for the synthesis of mesomorphic compounds, indicating the potential for creating new materials with specific liquid crystalline properties (Pugh & Percec, 1990).
- Synthesis and properties of ortho-linked polyamides based on specific derivatives offer insights into creating polymers with high thermal stability and solubility in polar solvents, useful for various industrial applications (Hsiao et al., 2000).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1,4-bis[2-(4-butylphenyl)ethynyl]-2-cyclopropylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34/c1-3-5-7-26-9-13-28(14-10-26)17-18-30-20-22-31(33(25-30)32-23-24-32)21-19-29-15-11-27(12-16-29)8-6-4-2/h9-16,20,22,25,32H,3-8,23-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPXPRGFSDFHFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C#CC3=CC=C(C=C3)CCCC)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


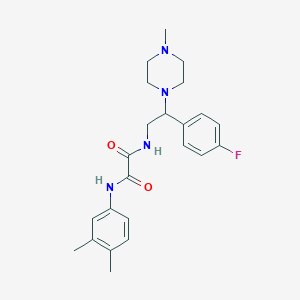
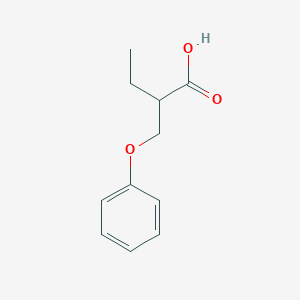
![methyl 7-(methylsulfanyl)-4-sulfanylidene-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B2944164.png)
![Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2944166.png)
![N-(3,5-dimethylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2944167.png)
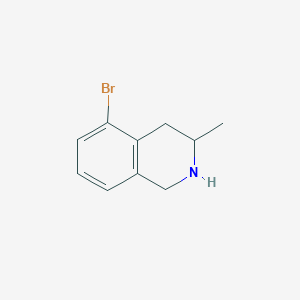

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea](/img/structure/B2944174.png)
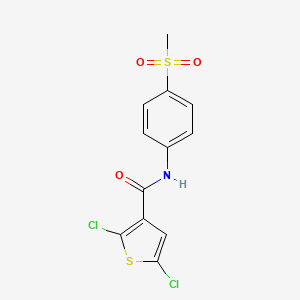

![6-Benzyl-2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2944178.png)
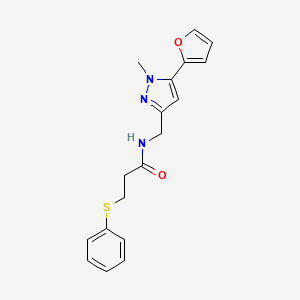
![2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)pyridine-3-carboxamide](/img/structure/B2944184.png)
